4-Bromo-2-ethyl-3-hydroxybutanoate
Description
Significance of β-Hydroxy Esters as Synthons in Organic Chemistry
β-hydroxy esters are particularly valuable synthons, or synthetic building blocks, in the field of organic chemistry. researchgate.netnih.gov Their importance lies in their bifunctional nature, containing both a hydroxyl (-OH) and an ester (-COOR) group in a specific 1,3-relationship. This arrangement allows for a variety of chemical transformations, making them key intermediates in the synthesis of many natural products and pharmaceuticals. researchgate.netnih.gov
The development of new methods to create optically pure β-hydroxy esters is a significant area of research in synthetic organic chemistry because they are precursors to other valuable compounds. researchgate.netnih.gov These chiral derivatives are crucial intermediates for synthesizing a range of important chemicals like β-lactams, pheromones, and carotenoids. nih.gov Additionally, β-hydroxy esters are precursors for drugs that act as norepinephrine (B1679862) or serotonin (B10506) reuptake inhibitors. nih.gov The catalytic generation of activated carboxylates from epoxyaldehydes offers a direct and stereoselective method for producing β-hydroxy esters under mild conditions. acs.org
Overview of Halogenated Aliphatic Esters as Reactive Intermediates
Halogenated aliphatic esters are organic compounds containing a halogen atom (such as bromine, chlorine, or iodine) attached to a carbon chain that also includes an ester functional group. wikipedia.org The presence of the halogen atom significantly influences the reactivity of the molecule, making it a key reactive intermediate in various synthetic transformations. researchgate.net Halogenated esters are frequently employed as alkylating agents, where the halogen acts as a good leaving group in nucleophilic substitution reactions. wikipedia.orgncert.nic.in
The carbon-halogen bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. youtube.com This reactivity allows for the introduction of a wide range of functional groups by displacing the halide ion. ncert.nic.in For instance, α-halo esters, where the halogen is on the carbon adjacent to the ester group, are particularly important. They are used in reactions like the Reformatsky reaction, which forms β-hydroxy esters by reacting an α-halo ester with an aldehyde or ketone in the presence of zinc. wikipedia.orglibretexts.orgnumberanalytics.com The reactivity can be influenced by the position of the halogen relative to the ester group and the nature of the halogen itself.
Historical Context of Chiral Building Blocks in Asymmetric Synthesis
The concept of chirality, or the "handedness" of molecules, is fundamental to the life sciences and medicinal chemistry. The historical journey of asymmetric synthesis, the process of selectively creating one of two enantiomers (mirror-image isomers) of a chiral molecule, has been marked by significant milestones. chiralpedia.comnih.gov
The foundation was laid in the 19th century with Louis Pasteur's discovery of molecular chirality through his work with tartaric acid crystals. nih.govresearchgate.net However, it was not until the mid-20th century that chemists began to develop methods for enantioselective synthesis. chiralpedia.com A key strategy that emerged was the use of the "chiral pool," which involves utilizing readily available, inexpensive, and enantiomerically pure natural products like amino acids and sugars as starting materials. chemeurope.combccollegeasansol.ac.in
The pioneering work of William S. Knowles and Ryoji Noyori in the late 1960s on asymmetric hydrogenation using chiral catalysts marked a significant breakthrough. chemeurope.com This led to the development of asymmetric catalysis, a powerful tool that uses small amounts of a chiral catalyst to generate large quantities of a chiral product. chiralpedia.com The development of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct a stereoselective reaction, further expanded the toolbox of asymmetric synthesis. researchgate.net These historical advancements have been crucial in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. nih.gov
Research Scope and Objectives Pertaining to 4-Bromo-2-ethyl-3-hydroxybutanoate
The focus of this article is to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to:
Detail its chemical and physical properties.
Explore its synthesis, particularly through methods like the Reformatsky reaction.
Discuss its role as a chiral building block in asymmetric synthesis.
Examine its potential applications in the synthesis of more complex molecules.
This article will adhere strictly to these topics, providing scientifically accurate information based on available research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10BrO3- |
|---|---|
Molecular Weight |
210.05 g/mol |
IUPAC Name |
4-bromo-2-ethyl-3-hydroxybutanoate |
InChI |
InChI=1S/C6H11BrO3/c1-2-4(6(9)10)5(8)3-7/h4-5,8H,2-3H2,1H3,(H,9,10)/p-1 |
InChI Key |
PLXFWKICONNKEU-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(CBr)O)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Ethyl 3 Hydroxybutanoate
Chemical Synthesis Approaches
Direct chemical synthesis of 4-bromo-2-ethyl-3-hydroxybutanoate and its analogs primarily involves the introduction of a bromine atom and a hydroxyl group onto a butanoate derivative. These methods often focus on achieving high regioselectivity and stereoselectivity.
Bromination Strategies for Butanoate Derivatives
The introduction of bromine into a butanoate precursor is a critical step. The choice of brominating agent and reaction conditions dictates the position and stereochemistry of the resulting bromo-functional group.
One common approach involves the regioselective bromination of unsaturated butanoate derivatives. For instance, the reaction of ethyl crotonate with N-bromosuccinimide (NBS) in a mixture of dioxane and water can yield a bromohydrin. prepchem.com In this type of reaction, the double bond reacts with the bromine source to form a bromonium ion intermediate, which is then attacked by a nucleophile (in this case, water) to give the corresponding bromo-hydroxy compound. The regioselectivity is governed by the electronic and steric properties of the starting material and the reaction conditions. nih.govnih.gov For example, the bromination of fused heterocyclic N-oxides can be achieved with high regioselectivity using tosic anhydride (B1165640) and tetra-n-butylammonium bromide. nih.gov
Table 1: Regioselective Bromination of Unsaturated Precursors
| Starting Material | Brominating Agent | Solvent/Conditions | Product | Reference |
| Ethyl crotonate | N-bromosuccinimide (NBS) | Dioxane/Water, 0°C to RT | Ethyl 2-bromo-3-hydroxybutanoate | prepchem.com |
| Fused azine N-oxides | Tosic anhydride/Tetra-n-butylammonium bromide | - | C2-brominated fused azine N-oxides | nih.gov |
| Ethyl 3,3-dimethylacrylate | N-bromosuccinimide (NBS)/AIBN | Carbon tetrachloride, reflux | (E/Z)-4-bromo-3-methylbut-2-enoate | researchgate.net |
Radical bromination offers an alternative strategy, particularly for introducing bromine at an allylic or benzylic position. vaia.comyoutube.com This method typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), along with a bromine source like N-bromosuccinimide. researchgate.netyoutube.com The reaction proceeds through a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the substrate to form a carbon-centered radical. vaia.comoregonstate.edu This radical then reacts with a bromine source to yield the brominated product. The regioselectivity of radical bromination is influenced by the stability of the radical intermediate. youtube.comyoutube.com For instance, the bromination of ethylbenzene (B125841) with bromine and light preferentially occurs at the benzylic position due to the stability of the resulting benzylic radical. vaia.comyoutube.com
Table 2: Radical-Mediated Bromination
| Substrate | Brominating Agent/Initiator | Position of Bromination | Key Factor | Reference |
| Ethylbenzene | Br₂/light | Benzylic | Stability of benzylic radical | vaia.comyoutube.com |
| Propane | Br₂/light | Secondary carbon | Stability of secondary radical | youtube.com |
| Ethyl 3,3-dimethylacrylate | NBS/AIBN | Allylic | Resonance stabilization | researchgate.net |
Multistep Synthetic Routes from Simpler Feedstocks
The construction of this compound can also be achieved through multistep syntheses starting from simpler, more readily available chemical feedstocks. These routes involve the sequential formation of carbon-carbon bonds and functional group interconversions.
The synthesis of the carbon skeleton of this compound can be accomplished through various carbon-carbon bond-forming reactions. Aldol-type reactions, for example, can be used to create the β-hydroxy ester moiety. duke.edu These reactions involve the coupling of an enolate with a carbonyl compound. The development of direct aldol (B89426) addition of thioesters provides a straightforward approach to β-hydroxy thioesters, which are key intermediates. duke.edu
Another powerful strategy is the use of organometallic reagents in coupling reactions. While not directly applied to the target molecule in the provided search results, such methods are fundamental in organic synthesis for constructing complex carbon frameworks.
Once the basic carbon skeleton is in place, a series of functional group interconversions are often necessary to arrive at the final product. For example, a precursor alcohol can be converted to a bromide using a suitable brominating agent. Similarly, a ketone can be reduced to a hydroxyl group. researchgate.net A notable example is the synthesis of (R)-4-cyano-3-hydroxy ethyl butyrate (B1204436) from L-(-)-oxysuccinic acid, which involves esterification, reduction, bromination, and cyanation. google.com The synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate using a ketoreductase is another relevant example of a functional group interconversion. researchgate.net Furthermore, γ-butyrolactone can be converted to 4-bromobutyric acid using hydrogen bromide, which can then be esterified. chemicalbook.comgoogle.com
Table 3: Examples of Functional Group Interconversions in Related Syntheses
| Starting Material | Reagents/Reaction | Product | Reference |
| L-(-)-Oxysuccinic acid | Esterification, reduction, bromination, cyanation | (R)-4-cyano-3-hydroxy ethyl butyrate | google.com |
| Ethyl 4-chloroacetoacetate | Ketoreductase, glucose, GDH | Ethyl (S)-4-chloro-3-hydroxybutanoate | researchgate.net |
| γ-Butyrolactone | Hydrogen bromide | 4-Bromobutyric acid | chemicalbook.comgoogle.com |
| Ethyl acetoacetate (B1235776) | Baker's yeast | (S)-(+)-Ethyl 3-hydroxybutanoate | orgsyn.org |
Chiral Pool Derived Syntheses
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize target molecules with defined stereochemistry. This approach is highly efficient as it transfers the chirality of the starting material to the product, avoiding the need for chiral resolution or asymmetric synthesis steps.
Utilization of Naturally Occurring Chiral Precursors
For the synthesis of this compound, several naturally occurring chiral precursors can be envisaged. (S)-Malic acid, with its two carboxylic acid groups and a hydroxyl group, is a versatile starting material for the synthesis of various chiral building blocks. researchgate.net Through a series of well-established chemical transformations, the stereocenter of (S)-malic acid can be incorporated into the target molecule.
Another potential chiral precursor is (R)-3-hydroxybutyrate, which is commercially available or can be produced through the depolymerization of poly-(R)-3-hydroxybutyrate, a biopolymer produced by various microorganisms. orgsyn.org The existing stereocenter and functional groups of (R)-3-hydroxybutyrate provide a strong foundation for the stereoselective synthesis of the target compound. The synthesis of the structurally related (S)-ethyl 4-chloro-3-hydroxybutanoate has been successfully achieved through the microbial reduction of the corresponding ketoester, highlighting the utility of biocatalysis in generating such chiral building blocks. researchgate.net
Stereochemical Preservation through Synthetic Transformations
A critical aspect of chiral pool synthesis is the preservation of the stereochemical integrity of the starting material throughout the synthetic sequence. Each reaction step must be carefully chosen to proceed with high stereochemical fidelity, avoiding racemization or epimerization of the chiral center.
Racemic Synthesis and Subsequent Resolution Techniques
An alternative to chiral pool synthesis is the preparation of a racemic mixture of this compound, followed by the separation of the enantiomers. This approach is often more straightforward in the initial synthetic steps but requires an efficient resolution method to obtain the desired enantiomerically pure compound. A procedure for a structurally isomeric compound, ethyl 2-bromo-3-hydroxybutanoate, involves the treatment of ethyl crotonate with N-bromosuccinimide in a mixture of dioxane and water. prepchem.com A similar approach could likely be adapted for the synthesis of racemic this compound.
Conventional Optical Resolution Methodologies
Conventional optical resolution relies on the physical separation of enantiomers. One of the most common methods is the use of a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility and can be separated by fractional crystallization. libretexts.orglibretexts.orgwikipedia.org
For the resolution of racemic this compound, which is an ester, it would first need to be hydrolyzed to the corresponding carboxylic acid. This racemic carboxylic acid can then be treated with a single enantiomer of a chiral base, such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), to form a mixture of diastereomeric salts. libretexts.orglibretexts.org Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The enantiomerically pure carboxylic acid can then be liberated from the salt and subsequently re-esterified to yield the desired enantiomer of this compound.
Another established resolution technique is kinetic resolution, which involves the differential reaction rate of enantiomers with a chiral catalyst or reagent. Lipases are enzymes that are frequently used for the kinetic resolution of racemic alcohols and esters. nih.govresearchgate.netmdpi.com In the case of racemic this compound, a lipase (B570770) could selectively hydrolyze one enantiomer of the ester at a much faster rate than the other, leaving the unreacted ester enriched in the other enantiomer. The separated hydrolyzed acid and the unreacted ester can then be isolated to provide both enantiomers of the target molecule.
Diastereomeric Salt Formation and Separation
The formation of diastereomeric salts is a cornerstone of classical resolution. wikipedia.org The process involves the reaction of a racemic acid with an enantiomerically pure chiral base, or a racemic base with an enantiomerically pure chiral acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.org
In the context of resolving 4-bromo-2-ethyl-3-hydroxybutanoic acid (obtained after hydrolysis of the ester), a variety of commercially available chiral amines can be employed as resolving agents. The choice of the resolving agent and the crystallization solvent is crucial and often determined empirically to achieve efficient separation. The process typically involves dissolving the racemic acid and the chiral base in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize. After separation by filtration, the salt is treated with an acid to regenerate the enantiomerically enriched carboxylic acid. The chiral resolving agent can often be recovered and reused.
Below is a table summarizing the key aspects of diastereomeric salt formation for resolution:
| Step | Description | Key Considerations |
| 1. Hydrolysis | The racemic ester is hydrolyzed to the corresponding carboxylic acid. | Complete hydrolysis without side reactions. |
| 2. Salt Formation | The racemic acid is reacted with a single enantiomer of a chiral base. | Choice of chiral base, stoichiometry. |
| 3. Crystallization | The mixture of diastereomeric salts is crystallized from a suitable solvent. | Choice of solvent, temperature, cooling rate. |
| 4. Separation | The crystallized, less soluble diastereomeric salt is separated by filtration. | Efficient separation of solid and liquid phases. |
| 5. Liberation | The enantiomerically enriched acid is liberated from the salt by acidification. | Complete protonation and extraction. |
| 6. Esterification | The resolved acid is re-esterified to the target ethyl ester. | Mild esterification conditions to avoid racemization. |
This systematic approach, while potentially laborious, remains a widely used and effective method for obtaining enantiomerically pure compounds.
Biocatalytic and Chemoenzymatic Synthesis
Biocatalytic and chemoenzymatic methods employ enzymes or whole microbial cells to perform specific chemical transformations. These approaches are lauded for their environmental friendliness and high efficiency in producing stereoisomerically pure products.
Enzyme-Catalyzed Derivatization of Precursor Molecules
The derivatization of precursor molecules using isolated enzymes is a cornerstone of biocatalytic synthesis. This involves the use of specific enzymes to introduce or modify functional groups with high precision.
Ketoreductases (KREDs) are enzymes that catalyze the asymmetric reduction of ketones to chiral alcohols, a key step in producing enantiomerically pure compounds. rsc.orgnih.gov The synthesis of related chiral halohydrins, such as ethyl (S)-4-chloro-3-hydroxybutanoate, often utilizes KREDs. rsc.org For instance, the reduction of ethyl 4-chloroacetoacetate is a well-established industrial process for producing a key intermediate for atorvastatin. rsc.org While the direct enzymatic production of (S)-4-bromo-3-hydroxybutyrate has been less studied due to bromide toxicity to biocatalysts, research has focused on isolating and engineering robust enzymes. nih.gov A β-keto ester reductase (KER) from Penicillium citrinum and an alcohol dehydrogenase from Leifsonia sp. have been successfully expressed in Escherichia coli to catalyze the reduction of methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity. nih.gov Protein engineering efforts, such as error-prone PCR-based random mutagenesis, have been employed to enhance the thermostability and enantioselectivity of these ketoreductases. nih.gov
Table 1: Examples of Ketoreductase-Mediated Asymmetric Reduction
| Substrate | Enzyme Source | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Ethyl 4-chloroacetoacetate | Engineered KRED | Ethyl (S)-4-chloro-3-hydroxybutyrate | >99.9% | 96% | rsc.org |
| Methyl 4-bromo-3-oxobutyrate | Penicillium citrinum β-keto ester reductase | Methyl (S)-4-bromo-3-hydroxybutyrate | High | High | nih.gov |
| Ethyl 2'-ketopantothenate | Engineered Ketoreductase (M3) | Ethyl (R)-pantothenate | >99% | 86% | rsc.org |
Lipases are versatile enzymes widely used in organic synthesis for the kinetic resolution of racemic mixtures. d-nb.infonih.gov Kinetic resolution involves the enantioselective transformation of one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. nih.govresearchgate.net Lipases can catalyze the hydrolysis of esters or the transesterification of alcohols. d-nb.infonih.gov For example, lipases from Pseudomonas fluorescens and Pseudomonas cepacia have shown good selectivity in the resolution of Morita-Baylis-Hillman acetates. d-nb.info The enantiomeric ratio (E value), a measure of the enzyme's selectivity, is crucial for practical separation, with values above 15 being desirable. d-nb.info The choice of acyl donor and solvent can significantly impact the enantioselectivity of lipase-catalyzed reactions. researchgate.net For the kinetic resolution of racemic ethyl 3-hydroxybutanoate, using isopropenyl acetate (B1210297) as the acyl donor with Candida antarctica lipase B (CAL-B) has been shown to significantly enhance enantioselectivity. researchgate.net
Table 2: Lipase-Catalyzed Kinetic Resolution Examples
| Substrate | Lipase Source | Transformation | Product | Enantiomeric Excess (ee) | Reference |
| Racemic Morita-Baylis-Hillman acetates | Pseudomonas fluorescens lipase | Hydrolysis | Enantiopure acetates and alcohols | >90% | d-nb.info |
| Racemic ethyl 3-hydroxybutanoate | Candida antarctica lipase B (CAL-B) | Acylation with isopropenyl acetate | (R)-acetoxybutanoate | 92% | researchgate.net |
Halohydrin dehalogenases (HHDHs) are enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.gov This catalytic activity is highly valuable for producing β-substituted alcohols through the ring-opening of epoxides with various nucleophiles like azide, cyanide, or nitrite. nih.gov A key industrial application of HHDHs is the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a precursor for statin side-chains, from ethyl (S)-4-chloro-3-hydroxybutyrate. nih.govresearchgate.netrsc.org The process involves the HHDH-catalyzed formation of an epoxide intermediate, followed by a cyanide-dependent ring-opening. researchgate.netgoogle.com A novel halohydrin dehalogenase, HHDH-PL from Parvibaculum lavamentivorans DS-1, has demonstrated high activity towards ethyl (S)-4-chloro-3-hydroxybutanoate, achieving high conversion and yield in the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate. rsc.org The reaction is typically carried out in an aqueous phase at a pH between 6 and 8. google.com
Stereoselective Biotransformations for Enantiopure Access
The use of whole microbial cells for biotransformations offers a practical approach to producing enantiopure compounds, as they contain a variety of enzymes and cofactor regeneration systems.
Whole-cell microbial reductions are a well-established method for the asymmetric synthesis of chiral alcohols. nih.gov Baker's yeast (Saccharomyces cerevisiae) is a classic example, known for its ability to reduce a wide range of ketones. orgsyn.orgresearchgate.net For instance, baker's yeast has been used to reduce ethyl acetoacetate to (S)-(+)-ethyl 3-hydroxybutanoate. orgsyn.org Recombinant E. coli strains are also extensively used. By co-expressing a specific ketoreductase and a glucose dehydrogenase for cofactor regeneration, efficient and highly stereoselective reductions can be achieved. nih.govnih.govnjtech.edu.cn For example, recombinant E. coli co-expressing a reductase from Saccharomyces cerevisiae and a glucose dehydrogenase from Bacillus subtilis has been used to produce (S)-ethyl-4-chloro-3-hydroxybutanoate exclusively. nih.gov Similarly, two co-existing recombinant E. coli strains, one expressing an aldehyde reductase and the other a glucose dehydrogenase, have been used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with high optical purity and yield. nih.gov The use of a diphasic system, such as n-butyl acetate-water, can overcome issues of substrate instability and enzyme inhibition. nih.gov
Table 3: Microbial Reduction for Chiral Alcohol Synthesis
| Substrate | Microorganism/Recombinant Strain | Product | Enantiomeric Excess (ee) | Yield/Conversion | Reference |
| Ethyl acetoacetate | Saccharomyces cerevisiae (Baker's yeast) | (S)-(+)-Ethyl 3-hydroxybutanoate | 85% | 59-76% | orgsyn.org |
| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli expressing S. cerevisiae reductase and B. subtilis glucose dehydrogenase | (S)-Ethyl-4-chloro-3-hydroxybutanoate | Exclusive (S)-form | - | nih.gov |
| Ethyl 4-chloro-3-oxobutanoate | Two co-existing recombinant E. coli strains | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99% | 90.5% | nih.gov |
| Ethyl 4-chloro-3-oxobutanoate | Sporobolomyces salmonicolor AKU4429 (aldehyde reductase) in a diphasic system | Ethyl (R)-4-chloro-3-hydroxybutanoate | 86% | 95.4% | nih.gov |
Optimization of Biocatalytic Reaction Conditions
To maximize the yield, efficiency, and stereoselectivity of the biocatalytic synthesis of this compound, several reaction parameters would need to be meticulously optimized. These parameters influence enzyme activity, stability, and substrate/product inhibition. The optimization process is a critical step in developing a robust and economically viable biocatalytic process. nih.gov
Key Optimization Parameters:
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. Deviations from these optima can lead to a significant loss of catalytic efficiency.
Substrate and Biocatalyst Concentration: The concentrations of the substrate (ethyl 2-ethyl-4-bromo-3-oxobutanoate) and the biocatalyst need to be balanced to achieve a high reaction rate without causing substrate inhibition or excessive cost.
Cofactor Regeneration System: An efficient cofactor regeneration system is crucial for driving the reaction to completion and minimizing the cost associated with adding stoichiometric amounts of expensive cofactors.
Solvent System: The reaction can be performed in an aqueous buffer, a biphasic system (water-organic solvent), or a solvent-free system to enhance substrate solubility and reduce product inhibition. nih.gov
Illustrative Data Table for Optimization of Biocatalytic Reduction:
The following interactive table represents a hypothetical optimization study for the biocatalytic reduction of ethyl 2-ethyl-4-bromo-3-oxobutanoate. The data is illustrative and based on typical findings for similar reactions.
| Parameter | Range Tested | Optimal Condition | Effect on Yield and Enantiomeric Excess (ee) |
| Temperature (°C) | 25 - 45 | 35 | Yield and ee increase up to 35°C, then decrease due to enzyme denaturation. |
| pH | 6.0 - 8.0 | 7.0 | Optimal pH for enzyme activity and stability, leading to maximum yield and ee. |
| Substrate Conc. (mM) | 50 - 200 | 100 | Higher concentrations can lead to substrate inhibition, reducing yield and ee. |
| Co-substrate (Glucose) Conc. (g/L) | 10 - 50 | 30 | Sufficient glucose is needed for efficient cofactor regeneration without causing metabolic burden. |
| Biocatalyst Loading (g/L) | 5 - 25 | 15 | Increasing catalyst loading improves reaction rate, but with diminishing returns and increased cost. |
Advantages of Biocatalysis in Sustainable Synthesis
The use of biocatalysis in the synthesis of fine chemicals like this compound aligns with the principles of green chemistry and offers significant advantages over traditional chemical methods. chemistryjournals.netnumberanalytics.com These advantages contribute to more sustainable and environmentally friendly manufacturing processes.
High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, leading to the formation of the desired product with high purity and minimizing the generation of by-products. spinchem.comappliedcatalysts.com This often eliminates the need for complex protection and deprotection steps common in traditional organic synthesis. spinchem.com
Mild Reaction Conditions: Biocatalytic reactions are typically carried out under mild conditions, including ambient temperature and pressure, and in aqueous media. chemistryjournals.netportlandpress.com This reduces energy consumption and the need for harsh or toxic organic solvents. appliedcatalysts.com
Environmental Friendliness: The use of biodegradable catalysts (enzymes) and the reduction of hazardous waste make biocatalysis an environmentally benign approach. portlandpress.com It helps in minimizing the environmental footprint of chemical production. appliedcatalysts.com
Economic Benefits: The high efficiency and selectivity of biocatalysts can lead to higher yields and reduced downstream processing costs. spinchem.com Furthermore, the ability to reuse immobilized enzymes can significantly lower production costs. chemistryjournals.net
Safety: Operating under mild conditions reduces the risks associated with high-pressure or high-temperature reactions, making the processes inherently safer. spinchem.com
Reactivity and Mechanistic Investigations of 4 Bromo 2 Ethyl 3 Hydroxybutanoate
Nucleophilic Substitution Reactions at the Bromine Center
The presence of a bromine atom on the terminal carbon of the butanoate chain makes this position susceptible to nucleophilic attack. Haloalkanes are generally reactive towards nucleophiles due to the polar nature of the carbon-halogen bond, which renders the carbon atom electrophilic. wikipedia.orgstudymind.co.uk
The efficiency of a nucleophilic substitution reaction is heavily dependent on the ability of the halogen to depart as a stable halide ion, a property known as leaving group potential. The bromide ion (Br⁻) is considered a good leaving group. This is because it is the conjugate base of a strong acid, hydrobromic acid (HBr), and can effectively stabilize the negative charge due to its large atomic size and polarizability. quora.comreddit.comyoutube.com
Table 1: Comparison of Halogen Leaving Group Ability
| Halogen | C-X Bond Energy (kJ/mol) | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| Fluorine (F) | ~452 | HF | 3.2 | Poor |
| Chlorine (Cl) | ~339 | HCl | -7 | Good |
| Bromine (Br) | ~285 | HBr | -9 | Very Good |
| Iodine (I) | ~213 | HI | -10 | Excellent |
Given that the bromine atom in 4-bromo-2-ethyl-3-hydroxybutanoate is attached to a primary carbon, it readily undergoes nucleophilic substitution via the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. vernier.comyoutube.com The SN2 reaction is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the backside (180° away from the leaving group), while the carbon-bromine bond simultaneously breaks. pressbooks.pubmasterorganicchemistry.comamherst.edu
This reaction pathway is highly versatile for creating new carbon-heteroatom or carbon-carbon bonds. By selecting an appropriate nucleophile, a wide array of substituted butanoate derivatives can be synthesized. For instance, reaction with sodium cyanide can introduce a nitrile group, a transformation documented for the analogous chloro-compound. google.com Similarly, reacting the bromo-compound with other nucleophiles can yield various functionalized products.
Table 2: Examples of SN2 Reactions for Synthesizing Substituted Butanoates
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Iodide (I⁻) | Sodium Iodide (NaI) | 4-Iodo-2-ethyl-3-hydroxybutanoate |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 4-Azido-2-ethyl-3-hydroxybutanoate |
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 2-Ethyl-3,4-dihydroxybutanoate |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-Cyano-2-ethyl-3-hydroxybutanoate |
| Thiolate (RS⁻) | Sodium Thioalkoxide (NaSR) | 4-(Alkylthio)-2-ethyl-3-hydroxybutanoate |
The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics. youtube.commasterorganicchemistry.com
A hallmark of the SN2 mechanism is its stereospecificity. The requisite backside attack of the nucleophile forces an inversion of the stereochemical configuration at the carbon center undergoing substitution. libretexts.orgjove.com This phenomenon is known as Walden inversion. pressbooks.pubmasterorganicchemistry.com If an SN2 reaction occurs at a chiral center, a reactant with an (R) configuration will yield a product with an (S) configuration, and vice versa. jove.comkhanacademy.org
In the case of this compound, the substitution reaction occurs at the C4 position. Since C4 is a primary, achiral carbon (—CH₂Br), there is no stereocenter to invert at the site of the reaction. The compound does, however, possess two chiral centers at C2 and C3. The stereochemistry at these centers does not change during the substitution at C4 but can exert steric influence that may affect the rate at which the nucleophile can access the reaction site.
Transformations of the Hydroxyl Group
The secondary alcohol at the C3 position is another key reactive site within the molecule, enabling transformations such as esterification, etherification, and oxidation.
The secondary hydroxyl group can participate in standard alcohol reactions. Although specific literature detailing these reactions for this compound is sparse, general chemical principles are applicable.
Esterification: In the presence of an acid catalyst, the hydroxyl group can react with a carboxylic acid or one of its more reactive derivatives (e.g., an acyl chloride or acid anhydride) to form an ester. This reaction would yield a 3-acyloxy-4-bromo-2-ethylbutanoate derivative.
Etherification: The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide in an SN2 reaction to form an ether, resulting in a 3-alkoxy-4-bromo-2-ethylbutanoate.
The oxidation of the secondary hydroxyl group is a significant transformation. Secondary alcohols are oxidized to form ketones. chemguide.co.uklibretexts.org This reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the C3 carbon. chemguide.co.uk Unlike primary alcohols, secondary alcohols cannot be further oxidized without breaking carbon-carbon bonds, so the reaction stops cleanly at the ketone stage. byjus.comchemistrysteps.com
A variety of oxidizing agents can accomplish this transformation. The choice of reagent can depend on the desired reaction conditions and the presence of other sensitive functional groups. The expected product from the oxidation of this compound is ethyl 4-bromo-2-ethyl-3-oxobutanoate .
Table 3: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent/System | Name | Typical Conditions |
| H₂CrO₄ (from CrO₃ or Na₂Cr₂O₇ + H₂SO₄) | Jones Reagent | Acetone, H₂SO₄ |
| Pyridinium Chlorochromate (PCC) | PCC Oxidation | Dichloromethane (CH₂Cl₂) |
| Pyridinium Dichromate (PDC) | Cornforth Reagent | Dichloromethane (CH₂Cl₂) |
| Dimethyl sulfoxide (B87167) (DMSO), (COCl)₂, Et₃N | Swern Oxidation | Low temperature (-78 °C), CH₂Cl₂ |
| Potassium Permanganate (KMnO₄) | Permanganate Oxidation | Basic, aqueous conditions |
The color change associated with chromium-based oxidants (from orange Cr⁶⁺ to green Cr³⁺) can serve as a visual indicator that the oxidation has occurred. chemguide.co.ukchemistryviews.org
Formation of Cyclic Derivatives
The proximate arrangement of the hydroxyl group and the bromine atom in this compound facilitates intramolecular cyclization, a common reaction for halohydrins. chemistrysteps.com This process is typically promoted by the action of a base.
The reaction is initiated by the deprotonation of the hydroxyl group by a base, forming an alkoxide intermediate. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon atom bearing the bromine atom. This step proceeds via an SN2 mechanism, resulting in the displacement of the bromide ion and the formation of a three-membered cyclic ether, known as an epoxide. The stereochemistry of this reaction is well-defined, with the nucleophilic attack occurring from the side opposite to the leaving group.
Step 1: Deprotonation: The base removes the acidic proton from the hydroxyl group, creating a negatively charged alkoxide.
Step 2: Intramolecular SN2 Attack: The newly formed alkoxide acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the bromide ion.
Product: The resulting product is an ethyl 2-ethyl-3-methyloxirane-2-carboxylate.
The reaction conditions for such cyclizations are critical and can influence the yield and purity of the resulting epoxide. A selection of bases and their typical effectiveness in similar halohydrin cyclizations are presented in Table 1.
| Base | Typical Solvent | General Reactivity |
|---|---|---|
| Sodium Hydroxide (NaOH) | Water/Ethanol | Effective, but can also promote ester hydrolysis |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol/THF | Strong, non-nucleophilic base, often favoring cyclization |
| Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Powerful base for generating the alkoxide |
Reactions of the Ester Moiety
The ester functional group in this compound is susceptible to a range of nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification, as well as reduction.
Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and an excess of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction involving the treatment of the ester with a strong base, such as sodium hydroxide. The reaction proceeds through nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol.
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) would yield the corresponding methyl ester. The equilibrium can be shifted towards the desired product by using the alcohol as the solvent.
The ester group can be reduced to a primary alcohol. The choice of reducing agent is crucial for this transformation.
Strong Reducing Agents: Powerful hydride donors like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the corresponding diol, 1-bromo-3-ethylbutane-2,4-diol. youtube.comlibretexts.orgchemrxiv.org The reaction proceeds via nucleophilic acyl substitution by a hydride ion to form an aldehyde intermediate, which is then further reduced to the primary alcohol. rsc.org
Milder Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions. chemrxiv.org
It is important to note that the presence of the bromine atom can lead to side reactions. Strong hydrides like LiAlH₄ can also reduce alkyl halides, although this is generally a slower process than ester reduction. youtube.com
Elimination Reactions and Unsaturated Product Formation
This compound can undergo elimination reactions to form unsaturated products. The outcome of these reactions is highly dependent on the reaction conditions, particularly the nature of the base used. The two primary mechanisms for elimination are E1 and E2.
E2 Mechanism: This is a concerted, one-step process that is favored by strong, non-hindered bases. The base removes a proton from a carbon adjacent to the carbon bearing the bromine, while simultaneously the C-Br bond breaks and a double bond is formed.
E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate and is favored by weak bases and polar protic solvents.
The regioselectivity of the elimination (i.e., the position of the newly formed double bond) is governed by the relative stability of the possible alkene products (Zaitsev's rule) and steric factors (Hofmann's rule). libretexts.org The presence of the hydroxyl group can also influence the reaction pathway, potentially leading to the formation of various unsaturated hydroxy esters or lactones after subsequent reactions.
Rearrangement Processes and Competing Reaction Pathways
The reactivity of this compound is further complicated by the potential for rearrangement and competition between different reaction pathways. acs.org
Rearrangements: In reactions that may proceed through a carbocation intermediate, such as under certain elimination or substitution conditions, rearrangements can occur to form a more stable carbocation. acs.org For halohydrins, rearrangements can also be induced under specific conditions. google.com
Competing Reactions: The primary competition is between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) at the carbon bearing the bromine atom. The outcome is influenced by several factors:
Strength and Steric Hindrance of the Nucleophile/Base: Strong, sterically hindered bases favor elimination, while good nucleophiles that are weak bases favor substitution.
Solvent: Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can promote SN1 and E1 pathways.
Temperature: Higher temperatures generally favor elimination over substitution.
Furthermore, the intramolecular cyclization to form an epoxide is in itself a competing SN2 reaction. The choice of reagents and reaction conditions is therefore paramount in directing the reaction of this compound towards a specific desired product. A summary of potential competing pathways under basic conditions is presented in Table 2.
| Reaction Conditions | Primary Pathway | Potential Competing Pathways |
|---|---|---|
| Strong, non-nucleophilic base (e.g., t-BuOK) | Intramolecular Cyclization (Epoxide formation) | Elimination (E2) |
| Strong, nucleophilic base (e.g., NaOH in H₂O/EtOH) | Ester Hydrolysis (Saponification) | Intramolecular Cyclization, Elimination (E2) |
| Weakly basic nucleophile | Nucleophilic Substitution (SN2) | - |
Stereochemical Aspects and Control
Chiral Center Configuration and Nomenclature
4-Bromo-2-ethyl-3-hydroxybutanoate possesses two chiral centers, at the C2 and C3 positions of the butanoate backbone. quora.com The C2 carbon is substituted with an ethyl group, a hydrogen atom, a carboxylate group, and the C3 carbon. The C3 carbon is bonded to a hydroxyl group, a hydrogen atom, a bromomethyl group, and the C2 carbon. This arrangement gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. The substituents on each chiral carbon are ranked based on atomic number. For the C2 carbon, the priority order is typically -C(O)O- > -CH(OH)CH2Br > -CH2CH3 > -H. For the C3 carbon, the priority is -OH > -CH(COOR)CH2CH3 > -CH2Br > -H. The specific rotation of plane-polarized light, denoted as (+) or (-), is an experimentally determined property and does not directly correlate with the R/S designation. For instance, ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a commercially available enantiomer. sigmaaldrich.comscbt.com
The IUPAC name for this compound is this compound. nih.gov The stereochemical descriptors are included in the name to specify a particular stereoisomer, for example, ethyl (2R,3S)-4-bromo-2-ethyl-3-hydroxybutanoate.
Enantioselective Synthesis Strategies
The synthesis of specific enantiomers of this compound is a significant challenge in organic chemistry. Various strategies have been developed to control the stereochemical outcome of the reaction, broadly categorized into asymmetric catalysis and diastereoselective control.
Asymmetric catalysis utilizes chiral catalysts to influence the formation of one enantiomer over another from a prochiral substrate. nih.gov This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.
Organocatalysis employs small organic molecules as catalysts. For the synthesis of β-hydroxy esters, proline and its derivatives are common organocatalysts for asymmetric aldol (B89426) reactions. While specific organocatalytic methods for this compound are not extensively documented, analogous reactions suggest the feasibility of this approach. For example, the reaction of an appropriate aldehyde with a ketone precursor in the presence of a chiral amine or proline derivative could potentially afford enantiomerically enriched this compound. Chiral halonium salts have also emerged as powerful asymmetric catalysts for various reactions, including the construction of stereocenters. beilstein-journals.org
Transition metal complexes with chiral ligands are widely used for asymmetric synthesis. rsc.org Asymmetric hydrogenation of β-keto esters is a well-established method for producing chiral β-hydroxy esters. For instance, chiral ruthenium or rhodium catalysts can be employed for the enantioselective reduction of a precursor like ethyl 2-ethyl-3-oxo-4-bromobutanoate. nih.gov The choice of the metal and the chiral ligand is critical in determining the enantioselectivity of the reduction. For example, certain chiral rhodium catalysts can be used to achieve either diastereomer of a product with high selectivity. nih.gov
Asymmetric Catalysis in the Formation of Chiral Centers
Kinetic and Dynamic Kinetic Resolution
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. mdpi.com For this compound, this could involve the enantioselective hydrolysis of the ester group catalyzed by a lipase (B570770). One enantiomer would be preferentially hydrolyzed to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. researchgate.net For instance, Lecitase™ Ultra has been shown to be effective in the kinetic resolution of similar compounds. mdpi.com
Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the less reactive enantiomer is continuously racemized under the reaction conditions. rsc.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. For an α-bromo ester, bromide can be used to racemize the ester faster than the corresponding acid, which can be utilized in a dynamic kinetic resolution process. rsc.org
Table of Stereoisomer Designations
| Stereoisomer | C2 Configuration | C3 Configuration |
|---|---|---|
| (2R,3R) | R | R |
| (2S,3S) | S | S |
| (2R,3S) | R | S |
| (2S,3R) | S | R |
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate |
| (2R,3R)-4-Bromo-2-ethyl-3-hydroxybutanoate |
| (2S,3S)-4-Bromo-2-ethyl-3-hydroxybutanoate |
| (2R,3S)-4-Bromo-2-ethyl-3-hydroxybutanoate |
| (2S,3R)-4-Bromo-2-ethyl-3-hydroxybutanoate |
| Ethyl 2-ethyl-3-oxo-4-bromobutanoate |
| Proline |
Retention and Inversion of Configuration During Transformations
The stereochemical outcome of reactions involving this compound is critically dependent on the reaction mechanism and the nature of the reagents employed. The presence of two chiral centers, at C2 and C3, means that transformations can lead to the retention or inversion of configuration at either center, resulting in different diastereomers.
A pivotal transformation for β-halohydrins such as this compound is the intramolecular formation of an epoxide. This reaction typically proceeds via an intramolecular S_N2 mechanism. masterorganicchemistry.comyoutube.com The process is initiated by the deprotonation of the hydroxyl group using a strong base, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom. youtube.comyoutube.com
This intramolecular cyclization necessitates a backside attack, which results in an inversion of configuration at the carbon atom undergoing substitution (C4). masterorganicchemistry.comstackexchange.com For this to occur, the molecule must adopt a conformation where the nucleophilic oxygen and the leaving group (bromide) are in an anti-periplanar arrangement. youtube.com
Table 1: Stereochemical Outcome of Epoxide Formation from a Diastereomer of this compound
| Starting Material (a specific diastereomer) | Reagent | Reaction Type | Key Feature | Product Stereochemistry |
| (2R,3R)-4-Bromo-2-ethyl-3-hydroxybutanoate | Strong Base (e.g., NaH) | Intramolecular S_N2 | Backside attack | (2R,3S)-3-((R)-1-hydroxyethyl)oxirane-2-carboxylate |
Another scenario for retention of configuration would be a reaction that does not involve breaking a bond at the chiral center. libretexts.org For example, esterification or etherification of the hydroxyl group at C3 would leave the configurations at both C2 and C3 unchanged.
Conformational Analysis and Stereoselectivity Correlation
The conformational preferences of this compound are a key factor in determining the stereoselectivity of its reactions. The relative orientation of the substituents around the C2-C3 and C3-C4 bonds influences the accessibility of the reactive sites and the stability of the transition states.
For the C3-C4 bond, which connects the hydroxyl and bromo-substituted carbons, the principles of halohydrin conformation are applicable. Theoretical and spectroscopic studies on similar small molecules have shown that gauche conformations are often favored over anti conformations. yu.edu.jo This "gauche effect" can be attributed to stabilizing interactions such as intramolecular hydrogen bonding between the hydroxyl hydrogen and the halogen, or hyperconjugative interactions between the C-H or C-C bonding orbitals and the C-Br antibonding orbital. nih.govnih.govresearchgate.netwikipedia.org
Table 2: Predicted Stable Conformations of the C3-C4 Fragment in this compound
| Conformation | Dihedral Angle (HO-C3-C4-Br) | Stabilizing Interaction | Predicted Relative Stability |
| Gauche | ~60° | Intramolecular H-bonding / Hyperconjugation | More Stable |
| Anti | 180° | Steric minimization | Less Stable |
The stereoselectivity of reactions at the carbonyl group, for instance, in a precursor like ethyl 4-bromo-2-ethyl-3-oxobutanoate, can be predicted using established models such as the Felkin-Anh and Cram-chelate models. wikipedia.org
Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a chiral center. uvic.ca The largest group on the chiral center orients itself perpendicular to the carbonyl group, minimizing steric hindrance. The nucleophile then attacks from the least hindered face, following the Bürgi-Dunitz trajectory. libretexts.org In the case of ethyl 4-bromo-2-ethyl-3-oxobutanoate, the ethyl group is the largest substituent at C2.
Cram-Chelate Model: If the α-substituent and the carbonyl oxygen can chelate with a Lewis acid, the molecule is locked into a rigid conformation. libretexts.orgnih.gov This chelation directs the nucleophilic attack to the opposite face, leading to a different diastereomer than predicted by the Felkin-Anh model. uwindsor.ca The presence of the bromine at C4 could potentially influence chelation.
The choice of reaction conditions, particularly the presence of chelating or non-chelating metal ions, can thus be used to control the stereochemical outcome of the reduction of the keto group, leading to either the syn or anti diastereomer of this compound. uvic.calibretexts.org
Analytical Methodologies for Characterization and Enantiomeric Purity Assessment
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for verifying the molecular structure of 4-Bromo-2-ethyl-3-hydroxybutanoate. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the ethyl ester portion of the molecule, a characteristic quartet and triplet are expected for the methylene (B1212753) (-CH2-) and methyl (-CH3) groups, respectively. The protons on the butanoate backbone, specifically those adjacent to the hydroxyl and bromo groups, will exhibit complex splitting patterns (multiplets) due to their diastereotopic nature.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key chemical shifts would include those for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the butanoate chain, each distinguished by their chemical environment. For instance, in a related compound, ethyl 3-hydroxybutanoate, the ¹³C NMR spectrum in CDCl₃ shows peaks at δ 172.9, 64.2, 60.6, 42.7, 22.3, and 14.0. rsc.org
A representative, though not identical, compound, ethyl 3-bromo-2-oxobutanoate, shows ¹H-NMR (CDCl3) data with signals at δ 5.15-5.20 (quartet, 1H), 4.32-4.45 (multiplet, 2H), 1.82-1.85 (doublet, 3H), and 1.38- 1.41 (triplet, 3H). chemicalbook.com For ethyl 3-bromopropionate, the ¹H NMR spectrum shows signals corresponding to the ethyl group and the propionate (B1217596) backbone. chemicalbook.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum will be characterized by specific absorption bands corresponding to the vibrations of its bonds.
Key expected vibrational frequencies include:
A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.
A strong, sharp absorption band around 1735 cm⁻¹, corresponding to the C=O stretching vibration of the ester carbonyl group.
C-H stretching vibrations for the sp³ hybridized carbons will appear in the 3000-2850 cm⁻¹ region.
The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
The IR spectrum for ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is available and provides a reference for the expected peak locations. nih.gov Similarly, the NIST Chemistry WebBook has IR spectral data for related compounds like ethyl 3-hydroxybutanoate and ethyl 4-bromobutyrate. nist.govnist.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (211.05 g/mol for the ethyl ester). sigmaaldrich.com Due to the presence of bromine, a characteristic isotopic pattern will be observed for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), water (H₂O) from the hydroxyl group, and the bromine atom. The fragmentation of related compounds, such as ethyl 4-bromo-2,3-dihydroxybenzoate, has been studied, providing insights into potential fragmentation pathways. uni.lu
Chromatographic Techniques for Purity and Enantiomeric Excess
Chromatographic methods are essential for assessing the purity of this compound and, crucially, for determining its enantiomeric excess (e.e.), a measure of its stereochemical purity.
Gas Chromatography (GC) for Enantiomeric Excess Determination
Gas chromatography (GC) using a chiral stationary phase is a primary method for separating and quantifying the enantiomers of volatile compounds like this compound.
To enhance volatility and improve separation, the compound is often derivatized prior to analysis. asianpubs.org For example, the hydroxyl group can be acylated. rsc.org The derivatized enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their quantification.
Chiral GC columns, such as those containing cyclodextrin (B1172386) derivatives (e.g., β-cyclodextrin or γ-cyclodextrin), are commonly employed for this purpose. nih.gov The determination of enantiomeric excess for related hydroxy esters, such as ethyl 3-hydroxybutanoate, has been successfully achieved using chiral GC. nih.gov Research on ethyl (S)-4-chloro-3-hydroxybutanoate demonstrated the use of a CP-Chirasil-Dex CB column for enantiomeric excess determination. asianpubs.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers. This method is particularly useful for less volatile compounds or when derivatization is not desirable.
In chiral HPLC, a chiral stationary phase is also used to differentiate between the enantiomers. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H), are widely used for the separation of a broad range of chiral compounds. rsc.org The enantiomeric purity of ethyl 3-hydroxybutanoate has been determined by HPLC analysis of the corresponding MTPA esters. elsevierpure.com The enantiomeric ratio of products from asymmetric Michael reactions has also been determined using HPLC with a Chiralcel OD-H column. rsc.org
Optical Rotation Measurement
Optical rotation is a critical analytical technique for the characterization of chiral molecules, such as the stereoisomers of this compound, and for the determination of their enantiomeric purity. This method relies on the property of chiral substances to rotate the plane of polarized light. The direction and magnitude of this rotation are unique to the specific stereoisomer.
The measurement is performed using a polarimeter. A solution of the compound with a known concentration is placed in a sample tube of a defined path length. Monochromatic light, typically from a sodium lamp (D-line, 589 nm), is passed through the sample, and the angle of rotation (α) is measured. The specific rotation, [α], is a standardized value calculated using the formula:
[α]Tλ = α / (l × c)
where:
[α] is the specific rotation.
T is the temperature in degrees Celsius.
λ is the wavelength of the light.
α is the observed rotation in degrees.
l is the path length of the sample tube in decimeters.
c is the concentration of the sample in grams per milliliter (for neat liquids, the density is used).
Enantiomers of a chiral compound will rotate the plane of polarized light by an equal amount but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.
For this compound, which has two chiral centers, there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form another. Each enantiomer will have a specific rotation of equal magnitude and opposite sign to its mirror image.
Enantiomeric Purity Assessment
Optical rotation is a fundamental tool for assessing the enantiomeric purity, often expressed as enantiomeric excess (e.e.). The enantiomeric excess is defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. It can be calculated from the specific rotation of a mixture using the following equation:
% e.e. = ([α]observed / [α]max) × 100
where:
[α]observed is the specific rotation of the sample.
[α]max is the specific rotation of the pure enantiomer.
Therefore, by measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be determined. For instance, if a sample of a particular stereoisomer of this compound has a specific rotation that is 95% of the value for the pure enantiomer, it has an enantiomeric excess of 95%.
The table below presents research findings on the optical rotation of compounds structurally related to this compound, demonstrating the typical data obtained and its application in determining enantiomeric purity.
| Compound Name | Specific Rotation [α] | Temperature (°C) | Wavelength (nm) | Conditions | Enantiomeric Excess (e.e.) | Reference |
| (S)-(+)-Ethyl 3-hydroxybutanoate | +43.5° | 25 | D-line (589) | c=1.0, Chloroform | 100% | orgsyn.orgethz.ch |
| (S)-(+)-Ethyl 3-hydroxybutanoate | +37.2° | 25 | D-line (589) | c=1.3, Chloroform | 85% | ethz.ch |
| (S)-(+)-Ethyl 3-hydroxybutanoate | +16.0° to +19.0° | 20 | D-line (589) | neat | >96.0% (GC) | |
| (R)-(-)-Ethyl 3-hydroxybutyrate | -46° | 20 | D-line (589) | c=1, Chloroform | 99% (GLC) | |
| Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate | +10° | 20 | D-line (589) | neat | Not specified | |
| (S)-Ethyl 4-chloro-3-hydroxybutanoate | Not specified | Not specified | Not specified | Not specified | 99% | nih.gov |
Table 1. Research Findings on Optical Rotation of Related Hydroxybutanoate Esters.
It is important to note that the specific rotation can be influenced by factors such as solvent, concentration, and temperature, which must be carefully controlled and reported for accurate and reproducible results.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, energies, and spectroscopic properties. For 4-Bromo-2-ethyl-3-hydroxybutanoate, DFT calculations can elucidate the arrangement of its stereoisomers and predict its vibrational spectra.
DFT calculations can also be employed to predict the vibrational frequencies of this compound. A frequency calculation on the optimized geometry of the most stable conformer would yield a set of vibrational modes and their corresponding infrared (IR) and Raman intensities. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups within the molecule. For instance, a study on the related compound Ethyl(S)-(−)-4-chloro-3-hydroxybutyrate utilized DFT to perform a detailed vibrational analysis, which aided in the assignment of its observed IR and Raman spectra. researchgate.net A similar approach for this compound would involve identifying the characteristic stretching frequencies for the O-H, C=O, C-Br, and C-O bonds, as well as various bending and torsional modes.
Transition State Modeling for Reaction Mechanism Elucidation
Transition state modeling is a computational technique used to identify the transition state structures and calculate the activation energies of chemical reactions. This information is key to understanding the reaction mechanism and predicting reaction rates. For this compound, this method could be applied to elucidate the mechanisms of reactions it might undergo, such as nucleophilic substitution at the carbon bearing the bromine atom or ester hydrolysis. While no specific transition state modeling studies for this compound are currently available, the general approach would involve locating the transition state on the potential energy surface for a given reaction and calculating its energy relative to the reactants and products.
Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to reactivity/binding, not biological effects)
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or property descriptors of a set of compounds with their chemical reactivity or binding affinity. While typically used in drug design, QSAR can also be applied to understand the reactivity of a series of related compounds. For a series of substituted butanoates including this compound, a QSAR study could be developed to predict their reactivity in a particular reaction based on calculated descriptors. These descriptors could include electronic properties (like partial charges and orbital energies), steric parameters (like molecular volume and surface area), and hydrophobic characteristics (like the logarithm of the partition coefficient, logP). Although no specific QSAR studies focusing on the reactivity of this compound have been reported, the principles of QSAR are broadly applicable. For example, a QSAR study on a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives successfully correlated structural parameters with antimicrobial activity, demonstrating the utility of this approach. nih.gov
Applications As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Chiral Molecules
Optically active 4-halo-3-hydroxybutanoates are significant precursors in the synthesis of valuable chiral molecules. While much of the documented research focuses on the chloro-analogue, the bromo derivative is also a key starting material due to the reactivity of the carbon-bromine bond. The stereocenters at the C2 and C3 positions make it an important chiron for asymmetric synthesis.
The related compound, ethyl (R)-4-chloro-3-hydroxybutanoate, is widely recognized as a crucial intermediate for producing various pharmaceuticals. nih.gov For instance, it is a key building block for the synthesis of L-carnitine and (R)-4-hydroxy-2-pyrrolidone. nih.gov The enzymatic reduction of the corresponding ketoester is a common method to produce these chiral halohydrins with high enantiomeric excess. nih.gov
Similarly, chiral ethyl 4-bromo-3-hydroxybutanoate serves as a precursor for introducing a functionalized four-carbon unit in the synthesis of complex natural products and their analogues. The defined stereochemistry of the hydroxyl and bromo groups allows for stereospecific transformations, which is critical in the synthesis of biologically active molecules. Optically active ethyl 3-hydroxybutanoate, a related compound, is a well-established chiral building block in natural product synthesis. orgsyn.org The bromo-substituent at the 4-position adds a versatile handle for further chemical modifications.
Role in the Elaboration of Complex Organic Scaffolds
The development of complex organic scaffolds is crucial for the discovery of new bioactive compounds. Halohydrins, such as 4-bromo-2-ethyl-3-hydroxybutanoate, are valuable intermediates in this context. They can undergo a range of transformations to build more intricate molecular architectures.
One example of the construction of complex cyclic systems involves the use of bicyclobutanes as reactive intermediates. These strained molecules can be precursors to densely functionalized cyclobutanes, which are prevalent subunits in various natural products. nih.gov The synthesis of such bicyclobutanes can be achieved through intramolecular cyclopropanation of suitable precursors. While not directly documented for this compound, its functional groups offer the potential for conversion into a substrate for such cyclization reactions, leading to complex carbocyclic frameworks.
Furthermore, the regioselective synthesis of halohydrin esters from epoxides provides a pathway to these versatile building blocks. rsc.org The resulting halohydrin esters can then be used in subsequent reactions to elaborate complex molecular structures. The presence of the bromo, hydroxyl, and ester functionalities in this compound allows for sequential reactions to build molecular complexity.
Intermediacy in the Production of Specific Target Compounds
A significant application of 4-halo-3-hydroxybutanoates is their role as precursors to cyano-hydroxybutanoates, which are important intermediates in the synthesis of pharmaceuticals. Specifically, ethyl (R)-4-cyano-3-hydroxybutyrate is a key intermediate for the synthesis of Atorvastatin, a widely used cholesterol-lowering drug. chemicalbook.com
The synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate is well-documented starting from ethyl (S)-4-chloro-3-hydroxybutanoate. nih.govgoogle.com This transformation is often catalyzed by a halohydrin dehalogenase enzyme, which facilitates the displacement of the halide with a cyanide group. google.comrsc.orggoogle.com The reaction proceeds via an epoxide intermediate, leading to an inversion of stereochemistry at the C4 position. Given the similar reactivity of the carbon-halogen bond, it is expected that ethyl (S)-4-bromo-3-hydroxybutanoate can undergo a similar enzymatic or chemical conversion to yield the corresponding (R)-4-cyano-3-hydroxybutanoate.
The following table summarizes the key reactants and products in this conversion:
| Precursor | Enzyme/Reagent | Product |
| Ethyl (S)-4-chloro-3-hydroxybutanoate | Halohydrin dehalogenase, Sodium cyanide | Ethyl (R)-4-cyano-3-hydroxybutanoate |
| Ethyl (S)-4-bromo-3-hydroxybutanoate | (Predicted) Halohydrin dehalogenase, Sodium cyanide | Ethyl (R)-4-cyano-3-hydroxybutanoate |
The intramolecular cyclization of 4-halo-3-hydroxybutanoates provides a direct route to the synthesis of γ-butyrolactones, a common structural motif in many natural products and biologically active compounds. This transformation, known as lactonization, can be induced by heating or by the presence of a base. vaia.com
The reaction involves the nucleophilic attack of the hydroxyl group on the carbon bearing the bromine atom, leading to the formation of a five-membered ring and the elimination of hydrogen bromide. The stereochemistry of the starting material can influence the stereochemistry of the resulting lactone.
For instance, the synthesis of α-bromo-γ-butyrolactone can be achieved through the cyclization of 2,4-dibromobutyric acid. google.com Similarly, the intramolecular cyclization of ethyl 4-hydroxybutyrate in the presence of a catalytic amount of sodium acetate (B1210297) yields a lactone. vaia.com The presence of the bromine atom at the 4-position of this compound makes it a prime candidate for such intramolecular cyclization to form a substituted γ-butyrolactone. The synthesis of various brominated lactones from precursors like D-xylono-1,4-lactone has also been reported, highlighting the utility of bromo-functionalized compounds in lactone synthesis. nih.gov
There is currently no readily available information in the searched literature specifically detailing the use of this compound as an intermediate for the synthesis of advanced agrochemicals.
Development of Novel Derivatization Reagents
In analytical chemistry, particularly in chromatography, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis. greyhoundchrom.com Bromine-containing compounds are often used as derivatization reagents to enhance the detectability of analytes, especially in mass spectrometry, due to the characteristic isotopic pattern of bromine. nih.gov
While this compound itself is not commonly cited as a derivatization reagent, its structural features suggest potential in this area. The ester functional group could be modified to introduce a reactive moiety that can selectively react with specific functional groups in analytes. For example, reagents like p-bromophenacyl bromide are used for the derivatization of perfluorinated carboxylic acids to improve their detection in LC-MS/MS analysis. nih.gov
Furthermore, alkylation is a common derivatization strategy, and reagents such as pentafluorobenzyl bromide are used to form esters and ethers. research-solution.com The bromo-functionalized ester, this compound, could potentially be developed into a novel derivatization reagent for specific classes of compounds, where the bromine atom would serve as a valuable label for detection and identification. Precolumn derivatization with bromine has been shown to improve the separation and detection sensitivity of triacylglycerols in edible oils. nih.gov
Strategic Importance of this compound in Multi-Component Reactions Remains an Area for Future Investigation
Despite the significant role of multi-component reactions (MCRs) in the efficient synthesis of complex molecules, a comprehensive review of the scientific literature reveals a notable absence of specific research detailing the application of This compound as a key building block in these convergent synthetic strategies. While the individual functional groups present in this compound—a bromine atom, a hydroxyl group, and an ethyl ester—suggest its potential as a versatile synthon, its strategic importance in MCRs has not been explicitly established or explored in available research.
MCRs are powerful tools in organic synthesis, enabling the formation of intricate molecular architectures in a single, atom-economical step. The strategic value of a building block in an MCR is determined by its ability to introduce multiple points of diversity and its reactivity profile that allows for controlled, sequential bond formation with other components. Compounds that are structurally related to this compound, such as ethyl acetoacetate (B1235776) and various halohydrins, have demonstrated considerable utility in a range of MCRs to generate diverse heterocyclic scaffolds. For instance, ethyl acetoacetate is a well-known component in the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction, which are classic examples of MCRs. Similarly, halohydrins, which contain a halogen and a hydroxyl group on adjacent carbons, are valuable precursors for the synthesis of epoxides and other heterocycles.
Theoretically, the bifunctional nature of this compound, possessing both an electrophilic carbon attached to the bromine and a nucleophilic hydroxyl group, could allow it to participate in various MCRs. For example, it could potentially act as a four-carbon building block in the synthesis of substituted tetrahydrofurans, lactones, or other complex heterocycles. The ethyl ester group provides a handle for further synthetic modifications, adding to its potential versatility.
However, a thorough search of chemical databases and scholarly articles did not yield any specific examples or detailed research findings where this compound was employed as a reactant in well-established or novel multi-component reactions. Consequently, there is no data available to construct tables detailing reaction partners, conditions, yields, or the specific types of molecular scaffolds that could be generated.
The absence of such studies indicates that the strategic importance of this compound in the context of multi-component reactions is an area that remains to be explored by the scientific community. Future research in this domain could uncover novel synthetic pathways and expand the toolbox of building blocks available for the efficient construction of complex organic molecules.
Conclusion and Future Research Directions
Summary of Key Synthetic Advancements
Currently, there is a notable absence of dedicated synthetic routes for 4-Bromo-2-ethyl-3-hydroxybutanoate in peer-reviewed literature. However, its structural motifs, a β-hydroxy ester with an additional ethyl group at the α-position and a bromine atom at the γ-position, point towards established synthetic strategies that could be adapted for its creation. The classical Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, stands out as a primary candidate for its synthesis. byjus.comquora.comwikipedia.orglibretexts.orgorganic-chemistry.org In a hypothetical synthesis, ethyl 2-bromobutanoate could be reacted with bromoacetaldehyde (B98955) in the presence of activated zinc to potentially form the desired product. The challenges in such a synthesis would lie in controlling regioselectivity and preventing side reactions.
Perspectives on Emerging Methodologies for Accessing this compound
Modern synthetic organic chemistry offers several promising avenues for the stereocontrolled synthesis of this compound.
Biocatalysis presents a compelling strategy. The enzymatic reduction of a suitable precursor, such as ethyl 4-bromo-2-ethyl-3-oxobutanoate, could offer high enantioselectivity. nih.govnih.gov Research on the biocatalytic production of related compounds like (S)-4-bromo-3-hydroxybutyrate using engineered enzymes demonstrates the feasibility of this approach. nih.gov The development of specific ketoreductases or alcohol dehydrogenases could provide access to specific stereoisomers of the target molecule.
Asymmetric aldol (B89426) reactions are another powerful tool. libretexts.org A directed aldol reaction between the enolate of ethyl butanoate and bromoacetaldehyde, mediated by a chiral auxiliary or a chiral Lewis acid, could, in principle, establish the desired stereocenters at C2 and C3. The key would be to achieve high diastereoselectivity in the carbon-carbon bond formation.
Unexplored Reactivity Patterns and Transformation Potential
The trifunctional nature of this compound—possessing a bromine atom, a hydroxyl group, and an ester moiety—opens the door to a wide range of unexplored chemical transformations.
The bromine atom serves as a handle for various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Furthermore, its presence could facilitate intramolecular cyclization reactions. For instance, under basic conditions, the hydroxyl group could displace the bromide to form a substituted epoxide or, depending on the stereochemistry, a tetrahydrofuran (B95107) derivative.
The β-hydroxy ester functionality is a well-known precursor to other important structural motifs. Dehydration could lead to the formation of an α,β- or β,γ-unsaturated ester, valuable building blocks in their own right. Oxidation of the secondary alcohol would yield the corresponding β-keto ester, a versatile intermediate for further carbon-carbon bond formations.
Computational Chemistry's Role in Guiding Future Research
In the absence of experimental data, computational chemistry can provide invaluable insights into the properties and potential reactivity of this compound. nih.gov
Density Functional Theory (DFT) calculations could be employed to:
Predict the most stable conformations of the different stereoisomers.
Calculate spectroscopic data (e.g., NMR chemical shifts) to aid in future characterization.
Model the transition states of potential reactions, such as the aforementioned intramolecular cyclization, to predict the feasibility and stereochemical outcome of these transformations.
Elucidate the electronic properties of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack.
Such computational studies would be instrumental in designing efficient synthetic routes and predicting the chemical behavior of this yet-to-be-synthesized molecule.
Potential for Derivatization into Novel Synthons
The strategic placement of three distinct functional groups makes this compound a potentially valuable chiral synthon . Each functional group can be manipulated selectively to create a diverse range of derivatives.
For example:
The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other acyl derivatives.
The hydroxyl group can be protected, and the bromine atom substituted, followed by deprotection and further transformation of the alcohol.
The bromine can be eliminated to form an alkene, which can then undergo a variety of additions.
Through a series of controlled chemical steps, this compound could serve as a precursor to complex, polyfunctional molecules with potential applications in medicinal chemistry and materials science. The ability to access different stereoisomers would further enhance its utility as a building block for stereochemically defined targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
